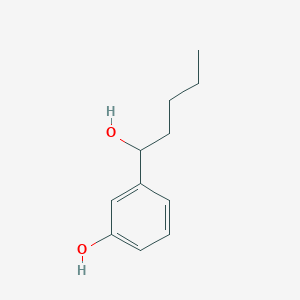

3-(1-Hydroxypentyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-(1-hydroxypentyl)phenol |

InChI |

InChI=1S/C11H16O2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11-13H,2-3,7H2,1H3 |

InChI Key |

RUMUPMSZUNLFBX-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCCCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 1 Hydroxypentyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is characterized by its acidity and the electron-donating nature of the oxygen atom, which activates the aromatic ring, particularly at the ortho and para positions. This allows for reactions both at the hydroxyl group itself and on the aromatic ring.

Esterification Reactions

The phenolic hydroxyl group of 3-(1-Hydroxypentyl)phenol can be converted into an ester. Direct esterification with a carboxylic acid, known as Fischer esterification, is generally inefficient for phenols. masterorganicchemistry.com More effective methods involve the use of more reactive acylating agents such as carboxylic acid anhydrides or acyl chlorides in the presence of a base or a strong acid catalyst. google.comresearchgate.net For instance, reacting this compound with acetic anhydride would yield the corresponding acetate ester. The reaction proceeds by acylation of the phenolic oxygen. khanacademy.org

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine or Strong Acid (e.g., Methanesulfonic acid) google.com | 3-(1-Hydroxypentyl)phenyl acetate |

| Benzoyl Chloride | Pyridine | 3-(1-Hydroxypentyl)phenyl benzoate |

| Formic Acid/Acetic Anhydride | Room Temperature | 3-(1-Hydroxypentyl)phenyl formate researchgate.net |

Etherification Reactions

Etherification of the phenolic group is a common derivatization reaction. A classic method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. More modern methods, such as palladium-catalyzed decarboxylative reactions with compounds like vinyl ethylene carbonate, can also be employed to form specific types of ethers, such as allylic aryl ethers, under mild conditions. frontiersin.orgfrontiersin.org These catalytic processes offer high yields and good functional group tolerance. frontiersin.org

Table 2: Common Etherification Strategies

| Reagent | Base/Catalyst | Product Type |

|---|---|---|

| Alkyl Halide (e.g., Iodomethane) | Strong Base (e.g., NaOH) | Alkyl aryl ether |

| Vinyl Ethylene Carbonate | Palladium Catalyst (e.g., PdCl₂(dppf)) frontiersin.orgfrontiersin.org | Allylic aryl ether |

| Alcohols (e.g., Methanol) | Sulfated Metal Oxide Catalyst google.com | Alkyl aryl ether |

Oxidative Coupling Reactions

Phenols are susceptible to oxidative coupling, a reaction that joins two phenolic units to form larger molecules like biphenols or polycyclic ethers. wikipedia.orgnih.gov This process can be catalyzed by various transition metal complexes and can proceed via C-C or C-O bond formation. wikipedia.org In the case of this compound, oxidation can generate a phenoxy radical intermediate. This reactive species can then couple with another molecule at the ortho or para positions, which are activated by the hydroxyl group. The reaction outcome can be influenced by the choice of catalyst and reaction conditions. nih.gov While intramolecular couplings are possible in some complex natural products, intermolecular coupling is the more likely pathway for a simple monosubstituted phenol like this. nih.gov

Reactivity as an Organophotoredox Catalyst Precursor and Related Transformations

In the field of modern organic synthesis, phenols have emerged as precursors to organophotoredox catalysts. acs.org Photoredox catalysis utilizes light to initiate chemical reactions via single-electron transfer. liv.ac.uk The phenol can be deprotonated to form a phenolate (B1203915) anion, which can then act as a potent electron donor upon excitation with visible light. acs.org This in-situ generated catalyst can facilitate a variety of transformations, such as the functionalization of olefins. acs.org Although not specifically documented for this compound, its phenolic structure makes it a potential candidate to serve as a precatalyst in such metal-free, light-induced reactions. researchgate.net

Reactions Involving the Secondary Alcohol Group on the Pentyl Chain

The secondary alcohol on the pentyl side chain offers a distinct site for chemical modification, separate from the aromatic portion of the molecule.

Oxidation Reactions to Corresponding Carbonyls

The secondary alcohol group can be readily oxidized to form the corresponding ketone, 3-(1-oxopentyl)phenol. This is a fundamental transformation in organic chemistry. byjus.comlibretexts.org A variety of oxidizing agents can accomplish this conversion. Stronger oxidizing agents like chromic acid (Jones reagent), prepared from chromium trioxide in sulfuric acid, or sodium dichromate are effective. libretexts.orgchemguide.co.uk Milder, more selective reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can also be used to achieve the same transformation, often under less harsh conditions and with higher yields. libretexts.org Unlike primary alcohols, secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comchemguide.co.uk

Table 3: Oxidizing Agents for Secondary Alcohol Conversion

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid libretexts.org | 3-(1-Oxopentyl)phenol |

| Sodium Dichromate (Na₂Cr₂O₇) | Acidified solution chemguide.co.uk | 3-(1-Oxopentyl)phenol |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ libretexts.org | 3-(1-Oxopentyl)phenol |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 3-(1-Oxopentyl)phenol |

| Iron(III) Nitrate / 9-azabicyclo[3.3.1]nonan-N-oxyl | Aerobic, Room Temperature organic-chemistry.org | 3-(1-Oxopentyl)phenol |

Derivatization Strategies for Analytical and Functional Purposes

Derivatization is a common strategy to modify the chemical structure of this compound to enhance its properties for analysis, such as improving volatility for gas chromatography or adding a chromophore/fluorophore for spectroscopic detection.

For analysis by gas chromatography (GC), non-volatile or thermally labile compounds containing polar functional groups like hydroxyls must be derivatized. phenomenex.com Silylation is a widely used technique where an active hydrogen in a hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC analysis. nih.gov In this compound, both the aliphatic and phenolic hydroxyl groups are susceptible to silylation.

A common and effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comsigmaaldrich.com It reacts readily with alcohols and phenols to form TMS derivatives. The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference. sigmaaldrich.com

The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com For compounds that are difficult to silylate, such as sterically hindered hydroxyl groups, a catalyst is often added. thermofisher.com Trimethylchlorosilane (TMCS) is frequently used as a catalyst in combination with BSTFA (e.g., in a 99:1 or 90:10 ratio). thermofisher.comresearchgate.net The TMCS enhances the silylating power of the reagent, ensuring a more complete and rapid derivatization. sigmaaldrich.com The reaction is typically performed by heating the analyte with an excess of the BSTFA/TMCS mixture in an appropriate aprotic solvent. nih.govresearchgate.net

| Reagent | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile and produces volatile byproducts, minimizing interference. sigmaaldrich.com | General silylation of alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Used as a catalyst to increase the reactivity of other silylating agents. phenomenex.com Not typically used alone. | Added to BSTFA (1-10%) for derivatizing hindered hydroxyls or other less reactive sites. sigmaaldrich.comthermofisher.com |

For analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a molecular tag that enhances detection sensitivity and selectivity. This is particularly useful when the analyte lacks a strong chromophore for UV-Vis detection or is not naturally fluorescent.

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for many applications. ub.edu Phenolic compounds can be derivatized with a fluorescent labeling reagent (a fluorophore) prior to HPLC analysis. The reaction typically targets the nucleophilic phenolic hydroxyl group.

Several reagents are available for this purpose:

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a classic reagent that reacts with phenols (as well as primary and secondary amines) under basic conditions (pH 9.5-10) to form highly fluorescent sulfonamide derivatives. unomaha.eduresearchgate.net The resulting dansylated phenols can be detected with high sensitivity, with excitation and emission wavelengths typically around 325 nm and 560 nm, respectively. researchgate.net

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): This is another labeling reagent used for the sensitive determination of phenolic compounds by HPLC with fluorescence detection. nih.govresearchgate.netrsc.org It reacts with phenols to form fluorescent ester derivatives.

2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl Chloride (MPS-Cl): This reagent reacts with phenols in a basic medium to produce fluorescent sulfonyl esters, allowing for highly sensitive detection in HPLC. researchgate.net

This pre-column derivatization strategy allows for the quantification of trace levels of phenolic compounds in complex matrices. nih.govacs.org

Post-Column Photochemical Derivatization Techniques

Post-column photochemical derivatization is an analytical technique used in conjunction with high-performance liquid chromatography (HPLC) to enhance the detection of analytes that have poor native absorbance or fluorescence. For phenolic compounds like this compound, this method offers a reagent-free approach to improve sensitivity and selectivity. nkust.edu.twresearchgate.net The process involves passing the column effluent through a photoreactor, where it is irradiated with UV light, typically at 254 nm. researchgate.net This irradiation can convert the analyte into a product with more favorable detection characteristics, such as enhanced fluorescence. nkust.edu.twresearchgate.net

The application of post-column photochemical derivatization for the analysis of phenols has been demonstrated to be a simple, flexible, and clean procedure. nkust.edu.tw A photoreactor is positioned between the analytical column and the detector (e.g., fluorescence or UV-diode array detector). nkust.edu.tw This setup allows for the conversion of the phenolic compound into a more detectable derivative after chromatographic separation. For instance, in the analysis of various phenols, a post-column photochemical reaction has been used to enhance fluorescence, with excitation and emission wavelengths set appropriately for the resulting photoproducts. nkust.edu.tw For phenols, typical excitation wavelengths are around 270 nm, with emission wavelengths around 300-310 nm. nkust.edu.twresearchgate.net

The efficiency of the photochemical reaction and the stability of the resulting derivative are critical factors. The design of the photoreactor, the wavelength of UV irradiation, and the flow rate of the mobile phase are optimized to maximize the conversion and, consequently, the detection signal. This technique can provide additional structural information and insights into the photoreactivity of the analyte by comparing chromatograms with the photoreactor turned on and off. nkust.edu.tw

Below is a table summarizing typical parameters for post-column photochemical derivatization of phenolic compounds, which would be applicable for the analysis of this compound.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| HPLC System | Reversed-phase (RP-HPLC) | Separation of the analyte from the sample matrix. |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients | Elution of the analyte from the HPLC column. |

| Photoreactor | Knitted open tubular (KOT) reactor with a UV lamp | To irradiate the column effluent and induce a photochemical reaction. |

| UV Lamp Wavelength | Typically 254 nm | Provides the energy for the photochemical conversion of the analyte. |

| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) | To detect the derivatized analyte with enhanced sensitivity. |

| Excitation Wavelength (FLD) | ~270-275 nm | To excite the photochemically generated fluorophore. nkust.edu.twresearchgate.net |

| Emission Wavelength (FLD) | ~300-310 nm | To measure the fluorescence emission of the derivatized analyte. nkust.edu.twresearchgate.net |

Chemical Modification for Oligomerization or Polymerization

The phenolic hydroxyl group and the aromatic ring of this compound provide reactive sites for chemical modifications that can lead to oligomerization or polymerization. These processes can result in the formation of larger molecules with potentially new and useful properties. The polymerization of phenolic compounds can be achieved through various enzymatic and chemical methods. tandfonline.comnih.govacs.orgkyoto-u.ac.jp

Enzymatic polymerization is considered an environmentally friendly approach that proceeds under mild conditions. nih.govnih.gov Enzymes such as peroxidases (e.g., horseradish peroxidase), laccases, and tyrosinases can catalyze the oxidative coupling of phenols. tandfonline.comnih.govacs.org The reaction mechanism involves the generation of phenoxyl radicals through a one-electron oxidation of the phenolic hydroxyl group. nih.gov These radicals can then couple in various ways to form dimers, oligomers, and polymers. The structure and molecular weight of the resulting polymer can be influenced by reaction conditions such as the choice of enzyme, solvent, pH, and temperature. acs.orgnih.gov For instance, the polymerization of m-cresol, a structurally related compound, has been successfully carried out using horseradish peroxidase in a mixture of an organic solvent and buffer. kyoto-u.ac.jp

Chemical methods for the polymerization of phenols often involve the use of cross-linking agents or catalysts. A classic example is the synthesis of phenol-formaldehyde resins (novolacs or resols), where phenol or substituted phenols react with formaldehyde under acidic or basic conditions. kyoto-u.ac.jp In the case of this compound, the presence of the hydroxyl group on the pentyl chain could also participate in or influence polymerization reactions, potentially leading to polymers with different properties compared to those derived from phenol alone.

Another chemical approach is oxidative polymerization using chemical oxidants. For example, the oxidative dehydrogenation of dihydric phenols with specific quinones has been shown to produce oligomeric polyhydroquinones and polyquinones. researchgate.net Friedel-Crafts polycondensation reactions represent another route to synthesizing high-molecular-weight polymers from phenolic monomers, although this typically involves reacting phenols with dicarboxylic acid chlorides or other electrophiles in the presence of a Lewis acid catalyst. nsf.gov

The table below summarizes various methods for the polymerization of phenolic compounds, which could be adapted for this compound.

| Polymerization Method | Catalyst/Reagent | Reaction Type | Key Features |

|---|---|---|---|

| Enzymatic Polymerization | Peroxidases (e.g., HRP, SBP), Laccases, Tyrosinases | Oxidative Coupling | Mild reaction conditions, environmentally friendly, selective polymerization possible. tandfonline.comnih.govacs.org |

| Phenol-Formaldehyde Condensation | Formaldehyde, Acid or Base Catalyst | Electrophilic Aromatic Substitution | Well-established industrial process, produces thermosetting resins. kyoto-u.ac.jp |

| Chemical Oxidative Polymerization | Chemical Oxidants (e.g., quinones) | Oxidative Dehydrogenation | Can produce oligomers and polymers with specific linkages. researchgate.net |

| Friedel-Crafts Polycondensation | Lewis Acids (e.g., AlCl3), Dicarboxylic Acid Chlorides | Electrophilic Aromatic Substitution | Can produce high-molecular-weight linear polymers. nsf.gov |

Advanced Spectroscopic and Analytical Characterization of 3 1 Hydroxypentyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of each atom. For 3-(1-Hydroxypentyl)phenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete structural assignment.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The spectrum is characterized by resonances in both the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 0.8-5.0 ppm). The chemical shifts are influenced by the electron-withdrawing effects of the phenolic oxygen and the proximity to the aromatic ring.

The aromatic region typically displays four signals corresponding to the protons on the benzene (B151609) ring. Due to the meta-substitution pattern, these protons are chemically distinct, leading to complex splitting patterns. The proton at the C2 position often appears as a singlet or a finely split triplet, while the protons at C4, C5, and C6 show doublet and triplet multiplicities arising from coupling with their neighbors.

In the aliphatic portion of the spectrum, the methine proton attached to the hydroxyl-bearing carbon (H-1') is the most downfield signal, appearing as a triplet around δ 4.5-4.7 ppm due to coupling with the adjacent methylene (B1212753) protons (H-2'). The signals for the remaining methylene groups of the pentyl chain appear progressively upfield, while the terminal methyl group (H-5') gives a characteristic triplet at approximately δ 0.9 ppm. The signals for the phenolic hydroxyl (Ar-OH) and the secondary alcohol hydroxyl (C-OH) protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature. libretexts.orgmodgraph.co.uk A D₂O shake experiment can be used to confirm their assignment, as these protons will be exchanged with deuterium, causing their signals to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5' (CH₃) | ~ 0.90 | Triplet (t) | ~ 7.1 |

| H-4' (CH₂) | ~ 1.32 | Multiplet (m) | - |

| H-3' (CH₂) | ~ 1.38 | Multiplet (m) | - |

| H-2' (CH₂) | ~ 1.75 | Multiplet (m) | - |

| H-1' (CH) | ~ 4.58 | Triplet (t) | ~ 6.6 |

| Ar-OH | Variable (broad s) | Singlet (s) | - |

| C-OH | Variable (broad s) | Singlet (s) | - |

| H-6 | ~ 6.68 | Doublet (d) | ~ 7.8 |

| H-2 | ~ 6.78 | Singlet (s) | - |

| H-4 | ~ 6.85 | Doublet (d) | ~ 7.6 |

Note: Data are predicted based on established chemical shift values for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic carbons and five for the carbons of the pentyl side chain.

The carbon atom attached to the phenolic hydroxyl group (C-1) is the most downfield aromatic signal, typically appearing around δ 155 ppm. The carbon bearing the alkyl substituent (C-3) is also significantly shifted. The remaining aromatic carbons resonate between δ 113 and 130 ppm. In the aliphatic region, the carbon atom bonded to the secondary hydroxyl group (C-1') is found around δ 75 ppm, while the other alkyl carbons appear further upfield, with the terminal methyl carbon (C-5') being the most shielded at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5' (CH₃) | ~ 14.1 |

| C-4' (CH₂) | ~ 22.6 |

| C-3' (CH₂) | ~ 27.9 |

| C-2' (CH₂) | ~ 38.8 |

| C-1' (CH) | ~ 74.5 |

| C-6 | ~ 113.5 |

| C-2 | ~ 114.6 |

| C-4 | ~ 118.8 |

| C-5 | ~ 129.8 |

| C-3 | ~ 146.9 |

Note: Data are predicted based on substituent effects and analysis of similar compounds. Actual experimental values may vary.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, strong cross-peaks would be observed connecting adjacent protons in the pentyl chain: H-1' with H-2', H-2' with H-3', H-3' with H-4', and H-4' with H-5'. This confirms the linear nature of the alkyl chain. Correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6) would also be present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It allows for the definitive assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.58 ppm (H-1') would show a cross-peak with the carbon signal at ~74.5 ppm (C-1'), and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH), which is critical for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methine proton H-1' to the aromatic carbons C-3, C-2, and C-4, confirming the attachment point of the pentyl chain to the phenol (B47542) ring.

Correlations from the aromatic protons H-2 and H-4 to the C-1' carbon of the side chain, providing further evidence for the connectivity between the ring and the chain.

Correlations from the phenolic -OH proton to carbons C-1, C-2, and C-6, which can help assign the C-1 carbon. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₁H₁₆O₂), the theoretical monoisotopic mass can be calculated with high precision. Analysis via electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured mass should match the theoretical value within a very small margin of error (typically < 5 ppm), confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₇O₂⁺ | 181.12231 |

| [M-H]⁻ | C₁₁H₁₅O₂⁻ | 179.10776 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and for performing tandem mass spectrometry (MS/MS) experiments to study fragmentation pathways. nih.gov

In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 181.12 in positive mode) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide structural clues. The major fragmentation pathways for this compound are predicted to be:

Loss of Water: A neutral loss of a water molecule (18 Da) from the protonated molecular ion is a common fragmentation for alcohols, leading to a significant fragment ion at m/z 163.11.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain (C3-C1') would result in a fragment corresponding to the hydroxyphenyl moiety.

Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C1'-C2' bond, which is alpha to the secondary alcohol. This results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable, resonance-stabilized benzylic oxonium ion at m/z 123.08. This fragment is often the base peak in the MS/MS spectrum.

These predictable fragmentation patterns, when observed experimentally, provide conclusive evidence for the structure of this compound. researchgate.netmjcce.org.mk

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) with Strategic Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound is challenging due to the presence of two polar hydroxyl groups. These functional groups can lead to poor chromatographic peak shape, thermal degradation in the injector or column, and undesirable interactions with the stationary phase. To overcome these limitations, strategic derivatization is employed to enhance the compound's volatility and thermal stability. mdpi.com

A common and effective derivatization strategy for phenolic and alcoholic hydroxyl groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity of the molecule, resulting in improved chromatographic resolution and symmetric peak shapes. nih.gov

The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound provides a wealth of structural information. The fragmentation pattern is predictable and yields characteristic ions that confirm the original structure. The molecular ion ([M]⁺) of the derivatized compound would be readily observable, confirming the molecular weight of the di-TMS ether. A key fragmentation pathway is the alpha-cleavage (benzylic cleavage) adjacent to the aromatic ring and the silylated secondary alcohol. This cleavage results in a highly stable, resonance-stabilized benzylic cation, which is often the base peak in the spectrum.

| Expected m/z | Proposed Fragment Ion | Significance |

| 324 | [C₁₇H₃₂O₂Si₂]⁺ | Molecular Ion ([M]⁺) of the di-TMS derivative |

| 309 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety |

| 237 | [M - C₄H₉]⁺ | Loss of the butyl group from the side chain |

| 221 | [C₁₂H₂₁OSi₂]⁺ | Benzylic cleavage, loss of C₄H₉ radical. Often the base peak. |

| 193 | [C₁₀H₁₃OSi]⁺ | Fragment from the phenol-TMS moiety |

| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for a trimethylsilyl group |

This interactive table summarizes the expected key fragment ions in the 70 eV EI-MS spectrum of the di-TMS derivative of this compound.

Tandem Mass Spectrometry (MS/MS) for Advanced Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by probing the fragmentation pathways of selected precursor ions. nih.gov This technique is particularly valuable for distinguishing between isomers and confirming the connectivity of atoms within the molecule. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon or helium. d-nb.info The resulting product ions are then analyzed by a second mass analyzer.

For this compound, the molecular ion ([M+H]⁺ or [M-H]⁻ in soft ionization techniques like electrospray ionization, or the molecular ion [M]⁺ from EI) can be selected as the precursor. The fragmentation of the protonated molecule ([M+H]⁺, m/z 181) would likely involve the neutral loss of water from the secondary alcohol, a characteristic fragmentation for alcohols. Further fragmentation could involve cleavage of the C-C bond in the pentyl side chain.

The analysis of specific fragment ions provides unequivocal structural data. For instance, selecting the benzylic cleavage ion (m/z 121 in the underivatized spectrum) as the precursor and inducing further fragmentation would yield product ions characteristic of the hydroxyphenyl moiety, confirming the location of the hydroxyl group on the aromatic ring. This multi-stage fragmentation approach is crucial for the unambiguous identification of the compound in complex matrices. mdpi.com

| Precursor Ion (m/z) | Proposed Structure | Expected Key Product Ions (m/z) | Interpretation |

| 180 | [C₁₁H₁₆O₂]⁺ | 162, 121, 107, 93 | Loss of H₂O (18 amu); benzylic cleavage (loss of C₄H₇); loss of pentyl group; phenol fragment |

| 121 | [C₇H₉O]⁺ | 103, 93, 77 | Loss of H₂O; loss of CO; loss of C₂H₄ (from the alkyl chain remnant) |

This interactive table outlines a plausible MS/MS fragmentation strategy for the underivatized this compound molecular ion and a key fragment ion.

Mass Spectral Data Handling and Fragment Ion Interpretation

The interpretation of the mass spectrum of underivatized this compound under electron ionization (EI) relies on understanding the fundamental fragmentation patterns of alcohols and aromatic compounds. libretexts.org The molecular ion peak ([M]⁺) at m/z 180 is expected to be present, although its intensity may be reduced due to facile fragmentation.

Key fragmentation pathways include:

Loss of Water: A prominent peak at m/z 162 ([M-18]⁺) is expected, resulting from the elimination of a water molecule from the secondary alcohol. libretexts.org

Benzylic Cleavage: The most favorable cleavage occurs at the C-C bond between the carbon bearing the hydroxyl group and the rest of the alkyl chain. This results in a stable, resonance-delocalized ion at m/z 121. This is often the base peak. docbrown.info

Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic portion can lead to characteristic ions for phenolic compounds, such as the loss of CO (28 amu) from the hydroxytropylium ion, leading to peaks at m/z 93 or 77 (phenyl cation). libretexts.org

| m/z Value | Proposed Ion Structure/Fragment | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion ([M]⁺) |

| 162 | [C₁₁H₁₄O]⁺ | [M - H₂O]⁺ |

| 121 | [C₇H₉O]⁺ | Benzylic cleavage, loss of •C₄H₇ |

| 107 | [C₇H₇O]⁺ | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 93 | [C₆H₅O]⁺ | Loss of CO from m/z 121 after rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This interactive table presents the interpretation of the principal fragment ions expected in the electron ionization mass spectrum of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. adichemistry.com A very prominent, broad band will appear in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups (phenolic and alcoholic) involved in intermolecular hydrogen bonding. libretexts.orgdocbrown.info The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce sharp peaks around 1600 and 1500 cm⁻¹. libretexts.org Strong C-O stretching bands for the secondary alcohol and the phenol will appear in the 1260-1050 cm⁻¹ region. adichemistry.com Out-of-plane (OOP) C-H bending bands between 900 and 690 cm⁻¹ can help confirm the 1,3- (meta) substitution pattern on the benzene ring.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C ring stretching and "breathing" modes are expected to produce strong signals in the Raman spectrum. The aliphatic C-H stretching modes will also be clearly visible. While the O-H stretch is weak in Raman spectra, the C-O stretching vibrations provide complementary information to the IR spectrum.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |

| O-H Stretch | 3600-3200 (Broad, Strong) | Weak | Phenolic and Alcoholic -OH |

| Aromatic C-H Stretch | 3100-3000 (Medium) | Medium-Strong | Ar-H |

| Aliphatic C-H Stretch | 2960-2850 (Strong) | Strong | -CH₃, -CH₂-, -CH- |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 (Medium-Strong) | Strong | Benzene Ring |

| C-O Stretch (Phenol) | ~1230 (Strong) | Medium | Ar-OH |

| C-O Stretch (Alcohol) | ~1100 (Strong) | Medium | C-OH |

| Aromatic C-H OOP Bending | 900-690 (Medium-Strong) | Weak | Meta-substitution pattern |

This interactive table summarizes the key expected vibrational bands for this compound in IR and Raman spectroscopy.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The chromophore in this compound is the substituted benzene ring. Phenol itself typically exhibits two primary absorption bands in the ultraviolet region due to π→π* transitions. docbrown.info

For this compound, an intense absorption band (the E2-band) is expected around 210-220 nm, and a weaker, structured band (the B-band) is expected around 270-280 nm. researchgate.net The alkyl and hydroxyl substituents on the ring are auxochromes that can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The position of the absorption maximum for the B-band is sensitive to the pH of the solution; in alkaline conditions, deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion results in a significant bathochromic shift to a longer wavelength (around 290-300 nm). researchgate.net

Phenolic compounds are known to be fluorescent. nih.gov Upon excitation with UV light at or near its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). For simple phenols, the excitation maximum is typically around 270-280 nm, with an emission maximum around 300-310 nm. nih.govaatbio.com The fluorescence intensity and the exact emission wavelength can be influenced by the solvent polarity and pH. Similar to UV absorption, the formation of the phenolate ion at higher pH is expected to shift the emission to a longer wavelength.

| Spectroscopic Technique | Parameter | Expected Value (in neutral solvent) | Notes |

| UV-Vis Spectroscopy | λmax (E2-band) | ~215 nm | Intense π→π* transition |

| UV-Vis Spectroscopy | λmax (B-band) | ~275 nm | Weaker π→π* transition (benzenoid band) |

| Fluorescence Spectroscopy | Excitation λmax | ~275 nm | Corresponds to the UV absorption maximum |

| Fluorescence Spectroscopy | Emission λmax | ~305 nm | Emission is red-shifted from excitation |

This interactive table details the expected electronic spectroscopic properties of this compound.

Theoretical and Computational Investigations of 3 1 Hydroxypentyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and characteristics.

The acidity of the phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a critical parameter influencing the ionization state of 3-(1-Hydroxypentyl)phenol in different environments. Density Functional Theory (DFT) has become a popular and cost-effective method for accurately predicting the pKa of phenolic compounds. neliti.comresearchgate.net The calculation typically involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.

Direct calculation methods can sometimes yield less accurate results, with errors that can be significant. neliti.com To improve accuracy, statistical corrections or the inclusion of explicit solvent molecules in the computational model are often employed. neliti.comwayne.edu Studies have shown that including a small number of explicit water molecules can significantly improve the accuracy of pKa predictions for phenols. wayne.edunih.gov For instance, models incorporating two or three explicit water molecules have demonstrated a mean absolute error as low as 0.3-0.45 pKa units, yielding results that are comparable to experimental measurements. nih.govtorvergata.it

The accuracy of DFT-based pKa calculations is highly dependent on the choice of the functional, basis set, and solvation model.

Functionals: Hybrid functionals are commonly used for pKa prediction. The choice of functional can impact the result; for example, ωB97XD and M06-2X have been shown to provide good results after statistical processing. neliti.com The long-range corrected CAM-B3LYP functional has also been demonstrated to yield accurate pKa values for phenols, particularly when combined with an appropriate solvation model and explicit water molecules. researchgate.nettorvergata.it Other functionals like B3LYP and PBE0 are also frequently evaluated. neliti.comnih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For pKa predictions of phenols, Pople-style basis sets such as 6-311G+dp or 6-311++G(d,p) are widely used. wayne.edunih.govtorvergata.it These sets include diffuse functions (+) to describe anions accurately and polarization functions (d,p) for more flexible electron distribution.

Solvation Models: To simulate the aqueous environment, implicit (continuum) solvation models are essential. The Solvation Model based on Density (SMD) is a popular and effective choice that has been shown to lead to satisfactory pKa values. torvergata.it The Polarizable Continuum Model (PCM) is another commonly used alternative. neliti.comnih.gov Combining these continuum models with a few explicit water molecules often provides the most accurate results. wayne.edu

| Component | Examples | Rationale for Selection in Phenol (B47542) pKa Prediction |

|---|---|---|

| Functionals | CAM-B3LYP, M06-2X, B3LYP, ωB97XD | Hybrid and long-range corrected functionals provide a good balance of accuracy and computational cost for describing electronic effects in phenols. neliti.comtorvergata.it |

| Basis Sets | 6-311G+dp, 6-311++G(d,p) | These basis sets are sufficiently large and include diffuse and polarization functions, which are crucial for accurately modeling the phenolate (B1203915) anion. wayne.edutorvergata.it |

| Solvation Models | SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model) | These models effectively simulate the bulk solvent effects of water, which is critical for calculating the energetics of deprotonation in solution. neliti.comtorvergata.it |

Molecular mechanics methods can be employed to perform a systematic search of the conformational space to identify low-energy structures. These structures can then be further optimized using more accurate quantum chemical methods to refine the geometries and calculate their relative energies, thereby constructing a potential energy landscape. This landscape maps the molecule's energy as a function of its geometry, revealing the most probable shapes the molecule will adopt.

The 1-hydroxypentyl group attached to the phenol ring at the meta-position influences the electronic properties of the entire molecule. As an alkyl group, the pentyl chain is generally considered to be weakly electron-donating through an inductive effect. This effect can slightly increase the electron density in the aromatic ring, which in turn affects the acidity of the phenolic hydroxyl group. The presence of the hydroxyl group on the benzylic carbon of the side chain can also participate in intramolecular hydrogen bonding with the phenolic oxygen in certain conformations, further influencing the molecule's properties. Quantum chemical calculations can quantify these electronic effects by analyzing atomic charges, molecular orbitals, and electrostatic potential maps.

Density Functional Theory (DFT) Approaches for Acidity Constant (pKa) Determination of the Phenolic Moiety

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how a molecule interacts with its environment, particularly with large biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. For this compound, docking studies can provide hypotheses about its potential binding mode within the active site of an enzyme or the binding pocket of a receptor.

The process involves placing the this compound molecule in various positions and orientations within the target site and using a scoring function to estimate the binding affinity for each pose. Successful docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, the phenolic hydroxyl group and the secondary alcohol on the pentyl chain can act as hydrogen bond donors or acceptors. The phenyl ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The flexible pentyl chain can fit into hydrophobic pockets. Such studies have been successfully applied to other phenolic compounds to understand their interactions with enzymes like tyrosinase. mdpi.com

| Molecular Moiety of this compound | Potential Intermolecular Interaction | Possible Interacting Amino Acid Residues |

|---|---|---|

| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Histidine, Aspartate, Glutamate, Serine |

| Side-Chain Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |

| Phenyl Ring | Hydrophobic, Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Pentyl Chain | Hydrophobic (Van der Waals) | Alanine, Valine, Leucine, Isoleucine |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Binding Stability

No specific molecular dynamics (MD) simulation studies were identified for this compound to assess its binding stability with any particular receptor.

While MD simulations are a powerful tool to investigate the dynamic interactions between a ligand and a receptor at the atomic level, providing insights into binding affinity and stability, such research has not been published for this specific compound. In general, MD simulations for phenolic compounds involve placing the ligand in the binding site of a target protein and simulating their movements over time. This allows for the calculation of parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the scientific literature for this compound.

QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a specific property. For phenolic compounds, QSAR studies have been employed to predict properties like antioxidant activity, toxicity, and antibacterial effects. nih.govmdpi.com These models are built by calculating various molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a mathematical relationship with the observed activity. However, no such models have been developed or reported for this compound.

Mechanistic Insights Derived from Computational Studies

No computational studies providing mechanistic insights into the activity of this compound have been found.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to elucidate reaction mechanisms, determine the stability of intermediates and transition states, and understand the electronic properties that govern the reactivity of molecules. For other phenolic compounds, such studies have provided insights into their antioxidant mechanisms, for example, by calculating bond dissociation enthalpies of the phenolic hydroxyl group. explorationpub.com Unfortunately, similar computational investigations have not been reported for this compound.

Mechanistic Investigations of Reactions Involving 3 1 Hydroxypentyl Phenol

Mechanistic Pathways of Phenol (B47542) Ring Functionalization

The phenol ring in 3-(1-hydroxypentyl)phenol is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. The interplay between this group and the 1-hydroxypentyl substituent governs the regioselectivity and stereochemical outcomes of various transformations.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for phenols. The mechanism proceeds via a two-step pathway: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The hydroxyl group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.comlibretexts.org This is due to its ability to stabilize the positive charge of the arenium ion through resonance, particularly when the electrophile adds to the ortho or para positions. libretexts.orgvanderbilt.edu

For this compound, the directing effects of the hydroxyl and the 1-hydroxypentyl groups must be considered. The hydroxyl group's strong activating and directing effect will dominate. The 1-hydroxypentyl group, being an alkyl derivative, is a weak activator and also an ortho, para-director. youtube.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is sterically hindered by the adjacent 1-hydroxypentyl group, making positions 2 and 4 the most likely sites for substitution. chemistrytalk.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Group(s) | Directing Influence | Predicted Outcome |

| 2 | -OH (ortho) | Strongly Favored | Major Product |

| 4 | -OH (para), -CH(OH)C4H9 (ortho) | Strongly Favored | Major Product |

| 5 | -CH(OH)C4H9 (meta) | Disfavored | Minor/No Product |

| 6 | -OH (ortho), -CH(OH)C4H9 (ortho) | Favored, but Sterically Hindered | Minor Product |

Radical-Mediated Reaction Pathways

Phenolic compounds are well-known for their ability to participate in radical-mediated reactions, often acting as radical scavengers or antioxidants. scienceopen.com The mechanism typically involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species, forming a resonance-stabilized phenoxyl radical. scienceopen.comcmu.edu This stability is key to the antioxidant properties of phenols. scienceopen.com The resulting phenoxyl radical of this compound can then undergo further reactions, such as coupling with other radicals. researchgate.net

The primary mechanism for radical scavenging by phenols is hydrogen atom transfer (HAT). frontiersin.orgnih.gov In this process, the phenol donates its hydroxyl hydrogen to a free radical, thus neutralizing it. acs.org The stability of the resulting phenoxyl radical is a critical factor in the efficiency of this process. scienceopen.com In some cases, especially in different solvent environments, phenols can undergo complex oxidation to form various products. nih.gov

Transition Metal-Catalyzed Processes and Their Catalytic Cycles

Transition metal-catalyzed reactions have become powerful tools for the functionalization of C-H bonds in phenols. researchgate.netelsevierpure.comacs.org These reactions often employ a directing group to achieve high regioselectivity, typically at the ortho position. researchgate.net For this compound, the hydroxyl group itself can act as a directing group, facilitating ortho-C-H activation. acs.org

A general catalytic cycle for a palladium-catalyzed ortho-arylation, for instance, would involve:

Coordination of the phenol to the metal center.

Directed C-H activation at the ortho position to form a cyclometalated intermediate.

Oxidative addition of an aryl halide to the metal center.

Reductive elimination to form the C-C bond and release the functionalized phenol product.

Regeneration of the active catalyst.

Ruthenium, rhodium, and copper are other metals that have been effectively used in catalyzing the C-H functionalization of phenols through various catalytic cycles, including those involving oxidative addition, reductive elimination, and sigma-bond metathesis. researchgate.netoup.comyoutube.com These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and alkenyl moieties, onto the phenol ring with high selectivity. elsevierpure.comrsc.org

Stereochemical Outcomes and Regioselectivity in Synthetic Transformations

The regioselectivity in synthetic transformations of this compound is primarily dictated by the electronic and steric effects of its substituents, as discussed in the context of electrophilic aromatic substitution. The powerful ortho, para-directing ability of the hydroxyl group ensures that functionalization occurs at specific positions on the aromatic ring. oregonstate.edustudysmarter.co.uk

The presence of a chiral center at the first carbon of the 1-hydroxypentyl group introduces the possibility of stereochemical influence on reactions. While reactions on the aromatic ring are distant from this chiral center, it is conceivable that in certain transition metal-catalyzed processes, where the molecule coordinates to a chiral catalyst, diastereoselectivity could be induced. Enantioselective synthesis strategies, often employing chiral auxiliaries or catalysts, can control the stereochemistry of reactions on substituted phenols, leading to enantiomerically pure products. researchgate.net The synthesis of highly substituted phenols with complete regiochemical control can be achieved through cycloaddition cascade reactions, which circumvents the limitations of traditional substitution methods. oregonstate.edu

Mechanistic Aspects of Aliphatic Alcohol Group Transformations

The secondary alcohol group on the pentyl chain of this compound undergoes characteristic oxidation and reduction reactions.

Oxidation and Reduction Mechanisms

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-(1-oxopentyl)phenol, can be achieved using a variety of reagents. The mechanisms of these oxidations vary depending on the oxidant used.

Chromium-based reagents (e.g., PCC, PDC): The mechanism generally involves the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step where a base removes the proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone. orientjchem.org

Bromine Oxidation: The oxidation of benzylic alcohols by bromine is proposed to involve a rate-determining step of hydride ion removal from the carbon bearing the hydroxyl group. rsc.org

Photochemical Oxidation: In the presence of a photocatalyst and molecular oxygen, benzylic alcohols can be oxidized. The mechanism can involve the formation of a benzylic radical, which then reacts to form a peroxy hemiacetal that decomposes to the ketone. rsc.org

Peroxymonosulfate (PMS) activated by carbon nanotubes: This system generates sulfate (B86663) radicals (SO₄•⁻) which can abstract a hydrogen atom from the alcohol, initiating the oxidation process. acs.org

Electrocatalytic Oxidation: The electrocatalytic reduction of peroxydisulfate (B1198043) can generate sulfate radicals that oxidize secondary benzylic alcohols efficiently to ketones. acs.org The mechanism is thought to involve hydrogen atom abstraction followed by a proton-coupled electron transfer (PCET) reaction. acs.org

The general reactivity for the oxidation of benzylic alcohols is often higher than that for aliphatic alcohols due to the stability of the intermediate benzylic radical or the transition state leading to it. unimi.it

Table 2: Comparison of Mechanistic Steps in the Oxidation of Secondary Benzylic Alcohols

| Oxidant System | Key Intermediate(s) | Rate-Determining Step |

| Acidified Dichromate | Chromate ester | Disproportionation of the ester orientjchem.org |

| Bromine | Not specified | Hydride ion removal from C-H rsc.org |

| Thioxanthenone/Light/O₂ | Benzylic radical, peroxy hemiacetal | Hydrogen atom abstraction rsc.org |

| CNT-activated PMS | Sulfate radicals (SO₄•⁻, SO₅•⁻) | O-O bond cleavage in PMS acs.org |

| Electrocatalytic S₂O₈²⁻ | Sulfate radical (SO₄•⁻) | Homogenous reduction of S₂O₈²⁻ acs.org |

| Iron(III) Catalysts/H₂O₂ | High-spin iron complex | Not specified unimi.it |

Reduction of the ketone back to the secondary alcohol can be accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Dehydration and Rearrangement Pathways

The dehydration of this compound, a secondary benzylic alcohol, typically proceeds through an acid-catalyzed elimination reaction. The predominant mechanism is the unimolecular elimination (E1) pathway, owing to the stability of the carbocation intermediate formed during the reaction.

The E1 mechanism commences with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a secondary benzylic carbocation. This carbocation is notably stabilized by resonance, with the positive charge delocalized across the aromatic ring. This resonance stabilization is a key factor favoring the E1 pathway.

Once the carbocation is formed, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding an alkene. Due to the structure of this compound, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of alkene isomers. According to Zaitsev's rule, the thermodynamically most stable, more substituted alkene is generally the major product.

Carbocation rearrangements are a possibility in E1 reactions if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. In the case of the secondary benzylic carbocation formed from this compound, a rearrangement is less likely as the benzylic carbocation is already significantly stabilized by resonance. However, a hydride shift could occur if it leads to a more stable tertiary carbocation, although this is not possible with the specific structure of this compound. The primary products expected are the (E)- and (Z)-isomers of 3-(pent-1-en-1-yl)phenol and 3-(pent-2-en-1-yl)phenol.

Influence of Solvent Systems and Catalyst Design on Reaction Mechanisms

The efficiency and selectivity of the dehydration of this compound are significantly influenced by the choice of solvent and the design of the catalyst. These factors can affect the reaction rate, the distribution of alkene isomers, and the formation of side products such as ethers.

Influence of Solvent Systems:

The polarity of the solvent plays a crucial role in the E1 dehydration mechanism. Polar protic solvents can stabilize the carbocation intermediate through solvation, thereby facilitating the reaction. However, they can also act as nucleophiles, leading to competing substitution reactions. Non-polar aprotic solvents can also be effective. For instance, in the dehydration of 1-phenylethanol (B42297), a structural analog, toluene (B28343) was found to be a highly effective solvent, where the immiscibility of the water byproduct helps to drive the reaction to completion. nih.gov In contrast, other solvents like tetrahydrofuran, acetonitrile, and dioxane showed little to no reaction under similar conditions with a specific copper(II) catalyst. nih.govacs.org This highlights that the solvent's role extends beyond just polarity and can involve complex interactions with the catalyst and reactants.

Interactive Data Table: Effect of Solvent on the Dehydration of 1-Phenylethanol Catalyzed by [Cu(mesoFOX-L1)(MeCN)][OTf]2

| Solvent | Conversion (%) | Styrene (B11656) Yield (%) | Reference |

|---|---|---|---|

| Toluene | >95 | >95 | nih.govacs.org |

| Tetrahydrofuran | Low | Low | nih.govacs.org |

| Acetonitrile | Low | Low | nih.govacs.org |

| Dioxane | Low | Low | nih.govacs.org |

| Benzene (B151609) | Low | Low | acs.org |

Influence of Catalyst Design:

The choice of catalyst is critical in directing the reaction towards the desired alkene products and minimizing side reactions. Both Brønsted and Lewis acids can catalyze the dehydration.

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are commonly used. However, their effectiveness and the product distribution can vary. For the dehydration of 1-phenylethanol, pTSA was found to give a much higher yield of styrene compared to sulfuric acid under similar conditions, suggesting that the nature of the counter-ion can influence the reaction's selectivity. rsc.org Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) and zeolites (e.g., H-ZSM-5), offer advantages in terms of separation and reusability. Studies on 1-phenylethanol dehydration in cyclohexane (B81311) have shown that catalysts with a higher ratio of Brønsted to Lewis acid sites, like H-ZSM-5, exhibit high selectivity for styrene. researchgate.netconicet.gov.ar

Lewis Acids and Metal Complexes: Lewis acids can also promote the dehydration. A study on 1-phenylethanol showed that catalysts with predominantly Lewis acid sites tended to favor the formation of α-methylbenzyl ether over styrene. conicet.gov.ar More recently, specific metal complexes have been designed for this transformation. For example, a copper(II) bis-triflate complex has been shown to be a highly efficient catalyst for the dehydration of 1-phenylethanol to styrene in high yields. nih.gov The catalyst's structure and the coordination environment of the metal center are key to its activity and selectivity.

Interactive Data Table: Catalyst Performance in the Dehydration of 1-Phenylethanol

| Catalyst | Solvent | Conversion (%) | Product Selectivity/Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Not specified | - | 85% Styrene Yield | rsc.org |

| Sulfuric Acid (H₂SO₄) | Not specified | Higher activity than pTSA | 39% Styrene Yield | rsc.org |

| Amberlyst-15 | Cyclohexane | High | Low initial Styrene selectivity (favors ether) | researchgate.netconicet.gov.ar |

| H-ZSM-5 | Cyclohexane | High | 83-96% initial Styrene selectivity | conicet.gov.ar |

Future Directions in Research on 3 1 Hydroxypentyl Phenol and Analogues

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The biological and chemical properties of chiral molecules like 3-(1-hydroxypentyl)phenol are often dependent on their specific stereochemistry. Consequently, a primary focus of future research is the development of synthetic routes that can precisely control the three-dimensional arrangement of atoms, yielding stereochemically pure products.

Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is crucial for producing specific stereoisomers of this compound. The exploration of novel chiral catalysts is at the forefront of this effort. The synthesis of this benzylic alcohol can be achieved through the asymmetric addition of an organometallic reagent to 3-hydroxybenzaldehyde or the asymmetric reduction of a corresponding ketone.

Future research will likely focus on several classes of catalysts:

Transition Metal Catalysts: Chiral complexes of metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are highly effective for asymmetric hydrogenation and transfer hydrogenation of ketones. chemrxiv.org Research is directed towards developing catalysts with higher turnover numbers, improved enantioselectivity, and broader substrate scope. For instance, Ru-complexes developed by Noyori have been instrumental in the enantioselective hydrogenation of aryl ketones. chemrxiv.org

Organocatalysts: These metal-free catalysts, such as chiral amines, phosphoric acids, and N-heterocyclic carbenes, offer advantages in terms of lower toxicity and cost. Their application in the asymmetric addition of nucleophiles to aldehydes is a promising area.

Biocatalysts: Enzymes, such as ketoreductases and lipases, offer exceptional selectivity under mild reaction conditions. mdpi.com The use of cytochrome P450 monooxygenases for stereoselective C-H direct hydroxylation represents a green and efficient route to chiral benzylic alcohols. thieme-connect.com Future work will involve enzyme engineering and directed evolution to create biocatalysts tailored for the synthesis of specific analogues of this compound.

Chiral Ligands for Organometallic Additions: The enantioselective addition of organozinc or Grignard reagents to aldehydes is a powerful method for creating chiral centers. nih.govnih.gov The development of new chiral ligands, such as derivatives of 1,1'-bi-2-naphthol (BINOL) and pinane-based ligands, is a key research area. nih.govmdpi.com These ligands coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack on the carbonyl group. acs.org

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Synthesis of Benzylic Alcohols

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Transition Metal | Chiral Ru-complexes | Asymmetric Hydrogenation | >98% | chemrxiv.org |

| Biocatalyst | Cytochrome P450 from Deinococcus gobiensis | Asymmetric Benzylic Hydroxylation | Good to excellent | thieme-connect.com |

| Chiral Ligand | H8BINOL-amine compounds | Diphenylzinc Addition | 83-94% | nih.gov |

| Chiral Ligand | Pinane-based tridentate ligands | Diethylzinc Addition | up to 87% | mdpi.com |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and In Situ Characterization

To optimize synthetic routes, a detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical process development. mt.com

Future research will leverage these process analytical technologies (PAT) to study the synthesis of this compound:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR probes immersed directly into the reaction vessel can track the concentration of reactants, products, and intermediates over time. mt.com This is particularly useful for monitoring the progress of Grignard reactions, which are often used to synthesize secondary alcohols and are notoriously exothermic and sensitive. mt.comyoutube.com Real-time data allows for precise control of reaction parameters to maximize yield and minimize side-product formation.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for studying crystalline forms. Its use in monitoring C-C bond formation and changes in the carbon skeleton can provide valuable mechanistic insights.

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This enables the quick identification of products and byproducts, accelerating reaction optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and in-situ NMR probes can provide detailed structural information on species present in the reaction mixture, offering a comprehensive picture of the reaction progress and mechanism.

Table 2: Comparison of Advanced Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Advantages | Limitations | Reference |

| In-situ FTIR | Functional group concentrations, reaction kinetics | Real-time, non-invasive, robust | Overlapping peaks can be an issue | mt.comjascoinc.com |

| Raman Spectroscopy | Molecular vibrations, C-C bonds, crystallinity | Good for aqueous systems, non-destructive | Weaker signal than IR, fluorescence interference | mdpi.com |

| Mass Spectrometry (ASAP-MS) | Molecular weight of components, product identification | High sensitivity, rapid analysis, minimal prep | Provides limited structural information alone | waters.com |

| In-situ NMR | Detailed molecular structure, quantification | Unambiguous structural information | Lower sensitivity, higher equipment cost | waters.com |

Integrated Computational and Experimental Approaches for Reaction Design and Optimization

The synergy between computational chemistry and experimental work is revolutionizing how chemical reactions are designed and optimized. jddhs.com This integrated approach allows for a more rational and efficient exploration of reaction possibilities, reducing the time and resources required for development.

For this compound and its analogues, this integration will be key in:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of asymmetric reactions. mdpi.com This helps in understanding the mechanism of catalysis and in designing more effective chiral catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into enzyme-substrate interactions in biocatalysis or the solvation effects on a reaction. mdpi.com

Design of Experiments (DoE): DoE is a statistical tool used to systematically explore the effects of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) on the reaction outcome. researchgate.netresearchgate.net When combined with computational models, DoE can rapidly identify optimal reaction conditions.

Machine Learning and AI: Algorithms can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal conditions, or even propose novel synthetic routes. jddhs.com

Table 3: Roles of Integrated Computational and Experimental Tools

| Tool/Approach | Function in Reaction Design & Optimization | Example Application | Reference |

| Quantum Chemistry (DFT) | Elucidate reaction mechanisms, predict selectivity | Calculating energy barriers for different catalytic cycles | mdpi.com |

| Molecular Dynamics (MD) | Simulate molecular interactions and dynamics | Modeling substrate binding to a chiral catalyst | jddhs.com |

| Design of Experiments (DoE) | Statistically optimize reaction parameters | Identifying optimal temperature and pressure for a hydrogenation | researchgate.netresearchgate.net |

| Machine Learning | Predict reaction outcomes, suggest novel pathways | Predicting enantioselectivity based on substrate and catalyst features | jddhs.com |

Exploration of Specific Chemical Transformations and Their Mechanistic Elucidation

Beyond its synthesis, future research will investigate the reactivity of the this compound scaffold to create a diverse range of analogues. Understanding the mechanisms of these transformations is crucial for controlling product formation and developing new synthetic methodologies.

Key areas of exploration include:

Reactions at the Hydroxyl Groups: The phenolic and benzylic hydroxyl groups are key functional handles for further modification. Research will focus on selective etherification, esterification, and glycosylation to produce new derivatives. Mechanistic studies will aim to understand the factors governing the chemoselectivity between the two hydroxyl groups.

Aromatic Ring Functionalization: The phenol (B47542) ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) to introduce new substituents. Understanding the directing effects of the existing groups and controlling regioselectivity will be a primary goal.

Oxidation of the Benzylic Alcohol: Controlled oxidation of the secondary alcohol to the corresponding ketone provides a key intermediate for further functionalization, for example, through reductive amination to introduce nitrogen-containing groups.

Carbon-Carbon Bond Forming Reactions: Cross-coupling reactions, such as Suzuki or Heck couplings, could be employed if a halide is introduced onto the aromatic ring, allowing for the connection of new aryl or alkyl groups.

A thorough mechanistic elucidation of these transformations, using the spectroscopic and computational tools described above, will be essential for developing robust and predictable synthetic routes to a wide array of novel analogues based on the this compound structure.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodology : Anharmonic corrections in DFT calculations (e.g., using the VPT2 method) reduce gaps between simulated and observed IR peaks. For ambiguous stretches (e.g., -OH vs. -NH), isotope labeling (e.g., D₂O exchange) or Raman spectroscopy can clarify assignments .

Notes on Methodology and Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.